TD 1 (peptide) - 918629-48-8

TD 1 (peptide)

Catalog Number: EVT-242832
CAS Number: 918629-48-8
Molecular Formula: C₄₀H₆₆N₁₄O₁₆S₂
Molecular Weight: 1063.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Transdermal Peptide is a 11-amino acid peptide, binds to Na+/K+-ATPase beta-subunit (ATP1B1), and enhances the transdermal delivery of many macromolecules.
Source and Classification

TD 1 peptide is derived from synthetic methodologies aimed at improving drug delivery mechanisms. It falls under the classification of small peptides utilized in biomedicine, particularly in transdermal applications. The peptide's design focuses on enhancing stability and absorption through skin barriers, making it a significant candidate for pharmaceutical formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of TD 1 peptide can be achieved through various methods, primarily solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while minimizing side reactions. Recent advancements have introduced catalytic strategies that utilize thioacids and oxidative coupling to enhance yields and reduce epimerization levels during synthesis .

Key steps in the synthesis process include:

  • Activation of Amino Acids: Utilizing coupling agents such as N,N'-dicyclohexylcarbodiimide or newer alternatives like Oxyma to facilitate amide bond formation.
  • Use of Protecting Groups: Employing temporary protecting groups for amino functionalities to prevent unwanted reactions during synthesis.
  • Purification: After synthesis, high-performance liquid chromatography (HPLC) is commonly employed for purification to isolate the desired peptide from byproducts and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of TD 1 peptide consists of a linear chain of eleven amino acids with specific side chains that contribute to its functional properties. The presence of a disulfide bond between cysteine residues (C) enhances the stability of the peptide under physiological conditions.

The sequence can be represented as follows:

  • Amino Acid Sequence: ACSSSPSKHCG
  • Molecular Weight: Approximately 1,200 Da
  • Disulfide Bond: Formed between the two cysteine residues (C) at positions 10 and 11.

This structural configuration is critical for its interaction with cellular targets, particularly in modulating membrane permeability .

Chemical Reactions Analysis

Reactions and Technical Details

TD 1 peptide undergoes several chemical reactions that are essential for its functionality:

  • Peptide Bond Formation: The primary reaction involves the formation of amide bonds between amino acids during synthesis.
  • Disulfide Bond Formation: The oxidation of thiol groups from cysteine residues leads to the formation of disulfide bonds, which are vital for maintaining structural integrity.
  • Interactions with Membranes: The peptide exhibits specific binding interactions with membrane proteins such as ATP1B1, facilitating its role in enhancing drug permeability across skin barriers.

These reactions are influenced by environmental factors such as pH, temperature, and solvent conditions, which can affect yield and stability .

Mechanism of Action

Process and Data

The mechanism by which TD 1 peptide facilitates transdermal drug delivery involves several steps:

  1. Binding to Membrane Proteins: TD 1 binds specifically to ATP1B1 on cell membranes.
  2. Membrane Permeabilization: This binding alters membrane dynamics, promoting increased permeability for larger molecules that typically cannot cross lipid bilayers.
  3. Facilitated Transport: Once inside the cell or tissue, the peptide aids in transporting therapeutic agents effectively.

Research indicates that modifications to the peptide structure can enhance its efficacy in promoting drug absorption through skin layers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TD 1 peptide exhibits several notable physical and chemical properties:

Quantitative analyses using techniques such as mass spectrometry have confirmed the identity and purity of synthesized TD 1 peptides .

Applications

Scientific Uses

TD 1 peptide has significant applications in biomedical research and pharmaceutical development:

  • Transdermal Drug Delivery Systems: Its primary application lies in enhancing the delivery efficiency of therapeutic proteins and peptides through skin barriers.
  • Vaccine Delivery: Potential use in formulating vaccines that require efficient skin penetration.
  • Research Tool: Employed in studies investigating membrane permeability and drug absorption mechanisms.
Introduction to Transdermal Drug Delivery and TD-1

Significance of Transdermal Delivery Systems in Modern Therapeutics

Transdermal drug delivery (TDD) has transformed pharmaceutical practice by enabling non-invasive systemic administration through the skin. This route bypasses gastrointestinal degradation and hepatic first-pass metabolism, thereby enhancing bioavailability for susceptible therapeutics [1] [8]. The global transdermal market, valued at $12.7 billion in 2005 and projected to reach $32 billion by 2015, reflects its clinical adoption [3]. Patches provide sustained release kinetics—from 24 hours (e.g., nicotine) to 7 days (e.g., clonidine)—improving patient compliance for chronic conditions like hypertension, chronic pain, and hormonal disorders [4] [8]. Since the 1979 FDA approval of scopolamine for motion sickness, 19 transdermal systems have been commercialized, predominantly for small molecules (<500 Da) with adequate lipophilicity (log P > 1) [1] [6].

Table 1: Comparison of Drug Administration Routes

RouteAdvantagesLimitations
OralNon-invasive; patient-friendlyFirst-pass metabolism; GI degradation
IntravenousImmediate systemic deliveryInvasive; infection risk; requires expertise
TransdermalSustained release; self-administrationLimited to small, lipophilic molecules

Challenges in Macromolecule Delivery Across the Stratum Corneum

The stratum corneum (SC), the outermost 10–20 μm layer of the epidermis, constitutes the primary barrier for transdermal delivery. Composed of corneocytes embedded in lipid bilayers (ceramides, cholesterol, fatty acids), it restricts passive diffusion to molecules with:

  • Molecular weight < 500 Da
  • High lipophilicity (log P > 1)
  • Low melting point [1] [6] [10]

Macromolecules (>1 kDa), including therapeutic peptides, proteins, and vaccines, exhibit negligible passive permeation due to size exclusion and hydrophilicity [2] [9]. Conventional enhancers (e.g., ethanol, surfactants) disrupt SC lipids but inadequately improve macromolecule flux and may cause irritation [6]. Physical methods like iontophoresis or microneedles face limitations including complexity, cost, and invasiveness [10].

Table 2: Physicochemical Barriers to Transdermal Macromolecule Delivery

PropertyIdeal RangeMacromolecule Profile
Molecular weight< 500 Da>1 kDa
Log P (octanol-water)1–3Often <-1
Dose requirement<10 mg/dayVariable (e.g., insulin: 1–2 IU/kg)

Emergence of Skin-Penetrating Peptides (SKPs) as Enhancers

Skin-penetrating peptides (SKPs) represent a breakthrough in overcoming SC barriers. These short peptides (6–30 amino acids) facilitate macromolecule transport via reversible interactions with skin components without causing permanent damage [9]. Unlike first-generation chemical enhancers, SKPs operate through mechanism-driven pathways:

  • Tight junction modulation
  • Transcellular trafficking
  • Follicular targeting [9]

The concept originated from cell-penetrating peptides (CPPs) like HIV-TAT (identified in 1988), which unexpectedly demonstrated skin-penetrating capabilities. In 2003, Lim et al. reported HIV-TAT enhanced transdermal flux of the lipolytic tripeptide GKH by 36-fold [9]. This spurred dedicated SKP discovery, culminating in TD-1—the first peptide engineered explicitly for transdermal delivery.

Table 3: Evolution of Skin-Penetrating Enhancers

GenerationTechnologyRepresentative AgentsMechanism
FirstPassive diffusionNicotine, fentanylLipophilic partitioning
SecondChemical enhancersEthanol, oleic acidLipid fluidization
ThirdPhysical methodsMicroneedles, sonophoresisBypass/ablate SC
Next-GenSKPsTD-1, SPACE peptideTranscellular/transepidermal pathways

TD-1: Discovery, Structural Features, and Historical Context

TD-1 (sequence: ACSSSPSKHCG) was discovered in 2006 by Chen et al. via in vivo phage display screening of a disulfide-constrained heptapeptide library (Ph.D.-C7C) [5] [9]. Key structural attributes include:

  • Disulfide bridge between Cys² and Cys¹⁰, forming a cyclic structure critical for stability
  • Hydrophilic residues (Ser, Ser, Ser, Pro, Ser) enabling hydrogen bonding with SC proteins
  • C-terminal glycine enhancing conformational flexibility [5] [9]

Functionally, TD-1 targets the β-subunit of Na⁺/K⁺-ATPase on keratinocytes, inducing transient pore formation without cytotoxicity [7] [9]. Energy-dependent mechanisms involve ATP hydrolysis, as evidenced by:

  • 77% permeation inhibition with rotenone (mitochondrial complex I inhibitor)
  • Dose-dependent flux restoration with exogenous ATP [7]

Historically, TD-1 pioneered "chaperone"-mediated transdermal delivery. In fusion constructs (e.g., TD1-hEGF with a GGGGS linker), it enhanced human epidermal growth factor (hEGF) permeation 4.8-fold versus physical mixtures in vitro [2]. Its efficacy extends to insulin, human growth hormone (hGH), and botulinum toxin, establishing a platform for macromolecule delivery [9].

Table 4: Milestone SKPs for Transdermal Delivery

PeptideSequenceDiscovery YearKey Delivered Cargos
HIV-TATGRKKRRQRRRPPQ2003GKH tripeptide
TD-1ACSSSPSKHCG (cyclic)2006Insulin, hGH, hEGF, BoNT-A
SPACEAC-TGSTQHQ-CG (cyclic)2011siRNA, cyclosporine A

Properties

CAS Number

918629-48-8

Product Name

TD 1 (peptide)

Molecular Formula

C₄₀H₆₆N₁₄O₁₆S₂

Molecular Weight

1063.17

Synonyms

TD 1 (peptide)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.